3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile
Overview
Description
3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is a compound that falls under the class of aromatic heterocycles known as imidazo[1,5-a]pyridines . This class of compounds has attracted significant attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential applications in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
Imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals, can be synthesized from readily available starting materials . Recent developments in imidazo[1,5-a]pyridine construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is characterized by its IUPAC name, imidazo[1,5-a]pyridine-1-carbonitrile, and its InChI code, 1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine nuclei and derivatives have been the subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis
The physical form of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is a white to yellow solid . Its molecular weight is 143.15 .Scientific Research Applications
Pharmaceuticals
Imidazo[1,5-a]pyridines are a significant structural component of a large number of pharmaceuticals . They have been used in the development of various drugs due to their biological properties .
Agrochemicals
These compounds also play a crucial role in the agrochemical industry . Their unique chemical structure makes them suitable for use in a variety of agrochemical applications.
Optoelectronic Devices
Imidazo[1,5-a]pyridines have shown promise in the field of optoelectronics . Their luminescent properties make them useful in the construction of optoelectronic devices.
Sensors
The unique optical behaviors of imidazo[1,5-a]pyridines make them suitable for use in sensors . They can be used to develop sensors with high sensitivity and specificity.
Anti-Cancer Drugs
Research has shown that imidazo[1,5-a]pyridines have potential in the development of anti-cancer drugs . Their ability to interact with biological systems could be harnessed to target cancer cells.
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridines can be used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications.
Future Directions
Imidazo[1,5-a]pyridine derivatives have shown promise in various technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Their unique chemical structure and versatility make them a promising area for future research .
properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h1-3,6,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRBZCHHZLPAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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